![molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1005206-16-5](/img/structure/B1526233.png)

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Vue d'ensemble

Description

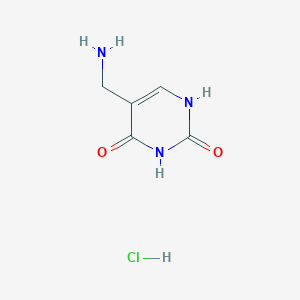

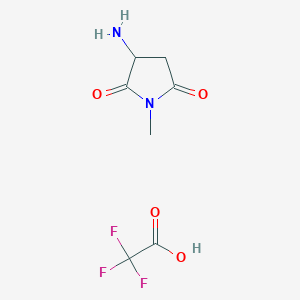

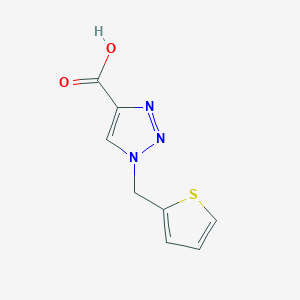

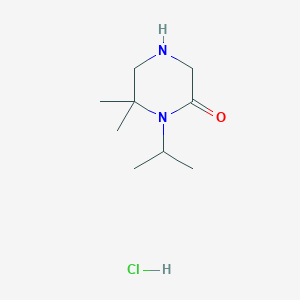

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur le cancer : inhibition de la kinase 4 activée par la protéine 21 (PAK4)

7H-Pyrrolo[2,3-d]pyrimidine : les dérivés ont été étudiés pour leur rôle d'inhibiteurs compétitifs de la PAK4, une kinase associée à divers cancers. Des simulations de dynamique moléculaire et des calculs d'énergie libre de liaison ont montré que ces composés peuvent interagir fortement avec la région de la charnière, les feuillets bêta et les résidus de chaînes latérales chargés autour du substituant en position 4 . Cette interaction est cruciale pour le développement de thérapies anticancéreuses ciblées, en particulier dans les cas où la PAK4 est surexprimée.

Développement d'inhibiteurs de kinases ciblés (TKI)

Le composé a été utilisé pour synthétiser de nouveaux dérivés qui agissent comme des inhibiteurs de kinases multi-cibles et des inducteurs d'apoptose . Ces dérivés ont montré des effets cytotoxiques prometteurs contre différentes lignées de cellules cancéreuses et une activité significative contre des enzymes comme EGFR, Her2, VEGFR2 et CDK2. De tels inhibiteurs peuvent conduire à l'arrêt du cycle cellulaire et à l'apoptose, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse.

Inhibition enzymatique

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile : a des applications potentielles en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec d'autres molécules et à inhiber l'activité enzymatique est précieuse dans l'étude des voies biochimiques et le développement d'agents thérapeutiques.

Chimie de coordination

Ce composé peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux qui pourraient être utilisés en catalyse ou en science des matériaux. L'étude de ces complexes peut conduire à la découverte de nouveaux matériaux aux propriétés uniques.

Chimie médicinale : échafaudage d'inhibiteur de kinase

En chimie médicinale, 7H-Pyrrolo[2,3-d]pyrimidine sert d'échafaudage pour développer des inhibiteurs de kinases puissants . Ces échafaudages sont essentiels pour créer des traitements innovants pour des maladies comme le cancer et les troubles cutanés inflammatoires, tels que la dermatite atopique.

Développement de TKI halogénés

La structure de This compound permet l'incorporation d'atomes d'halogène, améliorant la puissance, la sélectivité et les propriétés pharmacologiques des TKI résultants . Cette modification est significative dans la recherche de thérapeutiques anticancéreux plus efficaces.

Mécanisme D'action

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

this compound acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of PAK4 by this compound affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PAK4 by this compound leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Analyse Biochimique

Biochemical Properties

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a pivotal role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with protein kinases, such as p21-activated kinase 4 (PAK4), by acting as an inhibitor. The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, this compound has been shown to interact with other biomolecules, including transcription factors and receptors, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G1/S phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular functions, including apoptosis, cell cycle regulation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under normal laboratory conditions, but it may degrade in the presence of strong acids or bases . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .

Propriétés

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVJGNPIKVWRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717529 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005206-16-5 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)

![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)